1-Cyclohexylprop-2-yn-1-ol
Overview
Description
1-Cyclohexylprop-2-yn-1-ol is an organic compound with the molecular formula C₉H₁₄O. It is characterized by a cyclohexyl group attached to a propyn-1-ol moiety. This compound is known for its unique structure, which combines an alkyne and an alcohol functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclohexylacetylene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Aqueous or alcoholic medium
Temperature: Room temperature to moderate heating
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under controlled conditions.
Chemical Reactions Analysis
1-Cyclohexylprop-2-yn-1-ol undergoes various chemical reactions due to the presence of both alkyne and alcohol functional groups.
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Cyclohexylprop-2-ynoic acid or cyclohexylprop-2-ynone
Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents like ether or tetrahydrofuran
Products: 1-Cyclohexylprop-2-en-1-ol or 1-Cyclohexylpropane-1-ol
Substitution:
Reagents: Hydrogen halides (e.g., HBr, HCl)
Conditions: Room temperature or mild heating
Products: 1-Cyclohexyl-2-halo-1-propanol
Scientific Research Applications
1-Cyclohexylprop-2-yn-1-ol has diverse applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored as a building block for the development of new therapeutic agents.
- Studied for its potential use in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-Cyclohexylprop-2-yn-1-ol is primarily influenced by its functional groups. The alkyne group can participate in cycloaddition reactions, while the alcohol group can undergo nucleophilic substitution and oxidation-reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
1-Cyclohexylprop-2-yn-1-ol can be compared with other similar compounds, such as:
1-Cyclohexyl-2-propyn-1-ol: Similar structure but with different substitution patterns.
Cyclohexylmethanol: Lacks the alkyne group, resulting in different reactivity.
Propargyl alcohol: Contains an alkyne group but lacks the cyclohexyl moiety.
The uniqueness of this compound lies in its combination of an alkyne and an alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-cyclohexylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHRFATHWISFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962029 | |
Record name | 1-Cyclohexylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4187-88-6 | |
Record name | α-Ethynylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4187-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyn-1-ol, 1-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexylprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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